![molecular formula C21H21ClN2O2 B5230416 ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. This compound is commonly referred to as CPQ, and it has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of CPQ involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. CPQ has been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival. CPQ has also been shown to inhibit the NF-κB pathway, which is a key pathway involved in cancer cell inflammation and survival. In addition, CPQ has been shown to inhibit the Wnt/β-catenin pathway, which is a key pathway involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CPQ has been shown to have various biochemical and physiological effects. CPQ has been shown to induce the production of reactive oxygen species (ROS), which are important molecules involved in cell signaling and apoptosis. CPQ has also been shown to induce the activation of caspases, which are important enzymes involved in apoptosis. In addition, CPQ has been shown to inhibit the expression of various proteins involved in cancer cell growth and survival, including Bcl-2, survivin, and cyclin D1.
実験室実験の利点と制限
One of the advantages of using CPQ in lab experiments is its ability to inhibit the growth of cancer cells and sensitize cancer cells to chemotherapy drugs. This can enhance the effectiveness of cancer treatment and reduce the risk of cancer recurrence. However, one of the limitations of using CPQ in lab experiments is its potential toxicity to normal cells. CPQ has been shown to induce apoptosis in normal cells as well as cancer cells, which can lead to unwanted side effects.
将来の方向性
There are several future directions for the use of CPQ in scientific research. One future direction is the development of more selective CPQ analogs that can target specific signaling pathways involved in cancer cell growth and survival. Another future direction is the development of CPQ-based drug delivery systems that can target cancer cells specifically and reduce the toxicity to normal cells. In addition, the use of CPQ in combination with other cancer treatments, such as immunotherapy and targeted therapy, is a promising future direction for cancer treatment.
合成法
CPQ can be synthesized through various methods, including a one-pot synthesis method, a multi-step synthesis method, and a microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 2-aminobenzamide with cyclopentanone in the presence of a catalyst, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate. The multi-step synthesis method involves the conversion of 2-aminobenzamide to 2-amino-3-cyclopentylquinoline, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate. The microwave-assisted synthesis method involves the reaction of 2-aminobenzamide with cyclopentanone in the presence of a catalyst and microwave irradiation, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate.
科学的研究の応用
CPQ has been widely used in scientific research for its various applications. One of the most common applications of CPQ is in the field of cancer research. CPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. CPQ has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, CPQ has been shown to sensitize cancer cells to chemotherapy drugs, which can enhance the effectiveness of chemotherapy treatment.
特性
IUPAC Name |
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2.ClH/c1-2-25-21(24)14-10-12-15(13-11-14)22-20-16-6-3-4-8-18(16)23-19-9-5-7-17(19)20;/h3-4,6,8,10-13H,2,5,7,9H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDYABSJZVNXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3CCCC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)
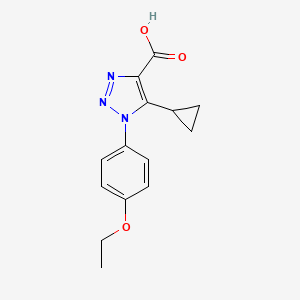
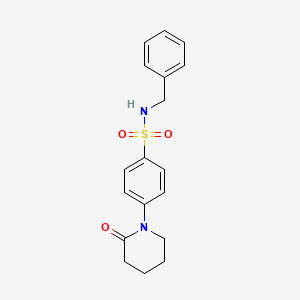
![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)
![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
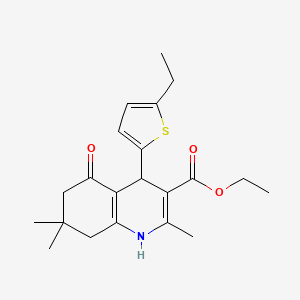
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
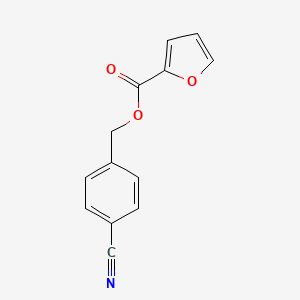
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)
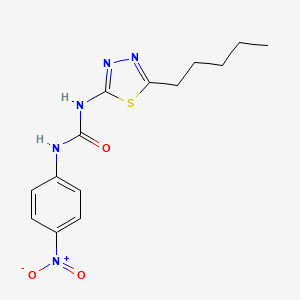
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)